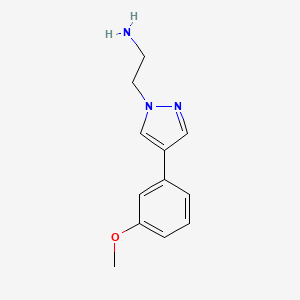
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that belongs to the class of phenethylamines It features a pyrazole ring attached to an ethanamine chain, with a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Attachment of the ethanamine chain: The pyrazole derivative is then reacted with an appropriate halogenated ethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(3-Hydroxyphenyl)-1H-pyrazol-1-yl)ethanamine.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar structure but lacks the pyrazole ring.
4-Methoxyphenethylamine: Similar structure but with the methoxy group in a different position.
Phenethylamine: The parent compound without any substituents.
Uniqueness
2-(4-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both the methoxy group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-3-10(7-12)11-8-14-15(9-11)6-5-13/h2-4,7-9H,5-6,13H2,1H3 |
InChI Key |
ILDPXZZIMOOHHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(N=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


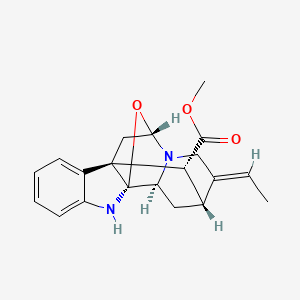
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

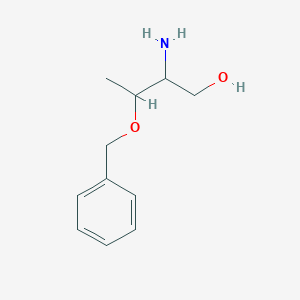
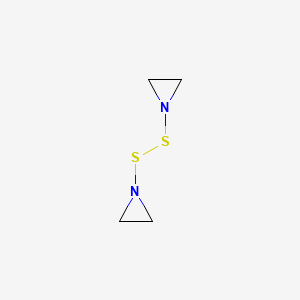
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
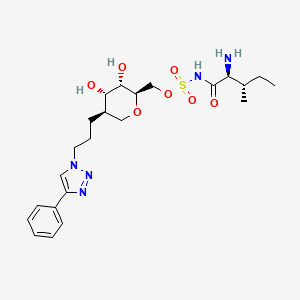
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)

![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
